Duranest

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

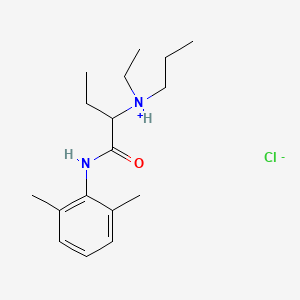

[1-(2,6-dimethylanilino)-1-oxobutan-2-yl]-ethyl-propylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O.ClH/c1-6-12-19(8-3)15(7-2)17(20)18-16-13(4)10-9-11-14(16)5;/h9-11,15H,6-8,12H2,1-5H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWQQUMMGGIGJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[NH+](CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Etidocaine Hydrochloride: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Etidocaine (B1208345) hydrochloride, a long-acting amide-type local anesthetic. The information presented herein is intended to support research, development, and formulation activities by providing a consolidated resource of its fundamental chemical and physical characteristics.

Chemical Identity and Structure

Etidocaine hydrochloride is the hydrochloride salt of etidocaine. Its chemical name is N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide monohydrochloride.[1][2] The presence of a chiral center in the butanamide moiety means that etidocaine exists as a racemic mixture.

Table 1: Chemical Identifiers of Etidocaine Hydrochloride

| Identifier | Value |

| CAS Number | 36637-19-1[3] |

| Molecular Formula | C₁₇H₂₉ClN₂O[1][3] |

| Molecular Weight | 312.88 g/mol [3][4] |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-[ethyl(propyl)amino]butanamide;hydrochloride[2] |

| InChI Key | LMWQQUMMGGIGJQ-UHFFFAOYSA-N[1] |

| SMILES | CCCN(CC)C(CC)C(=O)NC1=C(C=CC=C1C)C.Cl[1] |

| Synonyms | Duranest hydrochloride, W-19053[2] |

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Etidocaine hydrochloride is presented in Table 2. These parameters are critical for understanding its behavior in various pharmaceutical and biological systems.

Table 2: Summary of Physicochemical Properties of Etidocaine Hydrochloride

| Property | Value | Method/Conditions |

| Melting Point | 203-203.5 °C | Not Specified[5] |

| Boiling Point | 389.7 ± 30.0 °C | Predicted |

| pKa | 7.74 | Not Specified[6] |

| Solubility | Soluble in water | Qualitative[7] |

| 50 mg/mL | DMSO | |

| Partition Coefficient (logP) | ~3.86 (for free base) | Calculated from Partition Coefficient |

| Partition Coefficient (Octanol-Water) | 7,317 (for free base) | Not Specified |

Experimental Protocols

This section details the methodologies for determining key physicochemical parameters of Etidocaine hydrochloride.

Determination of Melting Point (USP <741> Class Ia)

The melting range of Etidocaine hydrochloride can be determined using the procedure outlined in the United States Pharmacopeia (USP) general chapter <741> for Class Ia substances.[8][9][10]

Apparatus:

-

A suitable melting range apparatus with a heated bath, a stirrer, a thermometer, and a controlled heat source.[8]

-

Capillary tubes: approximately 10 cm long, 0.8 to 1.2 mm internal diameter, with walls 0.2 to 0.3 mm thick.[8][9]

Procedure:

-

Dry the Etidocaine hydrochloride sample.

-

Charge the capillary tube with the dry powder to a height of 2.5 to 3.5 mm.[9]

-

Heat the bath to a temperature approximately 5 °C below the expected melting point of Etidocaine hydrochloride.[9]

-

Insert the capillary tube into the apparatus.

-

Heat the bath at a rate of 1 ± 0.5 °C per minute.[9]

-

Record the temperature at which the substance is first observed to collapse or liquefy (onset of melting) and the temperature at which it is completely melted (clear point). The range between these two temperatures is the melting range.[9]

-

The accuracy of the apparatus should be verified using USP Melting Point Reference Standards.[8]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of Etidocaine hydrochloride, an amine salt, can be determined by potentiometric titration.[11][12][13][14]

Apparatus and Reagents:

-

Calibrated pH meter with a combination pH electrode.[12]

-

Magnetic stirrer and stir bar.[12]

-

Burette.

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution.[12]

-

Standardized 0.1 M hydrochloric acid (HCl) solution.[12]

-

Potassium chloride (KCl) solution (0.15 M) to maintain constant ionic strength.[12]

-

High-purity water.

-

Nitrogen gas source.[12]

Procedure:

-

Accurately weigh a sample of Etidocaine hydrochloride and dissolve it in a known volume of high-purity water to prepare a solution of known concentration (e.g., 1 mM).[12]

-

Add KCl solution to maintain a constant ionic strength.[12]

-

Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[12]

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with the standardized HCl solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

Perform the titration in triplicate to ensure accuracy and precision.[13]

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)

The partition coefficient (logP) of the free base of Etidocaine can be determined using the shake-flask method as described in OECD Guideline 107.[15][16][17][18][19]

Apparatus and Reagents:

-

Separatory funnels.

-

Mechanical shaker.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).

-

n-Octanol, analytical grade, saturated with water.

-

Water, high-purity, saturated with n-octanol.

-

Buffer solution to maintain a pH where etidocaine is in its free base form (at least 2 pH units above the pKa of 7.74).[18]

-

Etidocaine free base.

Procedure:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents and allowing them to separate.

-

Prepare a stock solution of Etidocaine free base in n-octanol.

-

In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the buffered water. The concentration of etidocaine should not exceed 0.01 mol/L in either phase.[17]

-

Shake the funnel for a sufficient time to allow for equilibration (e.g., 24 hours).

-

After shaking, centrifuge the mixture to ensure complete separation of the two phases.[19]

-

Carefully separate the two phases.

-

Determine the concentration of Etidocaine in both the n-octanol and the aqueous phases using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

-

The experiment should be performed in triplicate.[18]

Synthesis and Degradation Pathways

Synthesis of Etidocaine

The synthesis of Etidocaine typically involves a two-step process starting from 2,6-xylidine.[20]

Degradation Pathways

Etidocaine hydrochloride is susceptible to degradation through hydrolysis, oxidation, and photodegradation.[21]

Mechanism of Action

Etidocaine hydrochloride exerts its local anesthetic effect by blocking voltage-gated sodium channels in the neuronal membrane. This action is state-dependent, with a higher affinity for the open and inactivated states of the channel.

References

- 1. Etidocaine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Etidocaine Hydrochloride | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. abmole.com [abmole.com]

- 5. Etidocaine | C17H28N2O | CID 37497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. CAS 36637-19-1: Etidocaine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. uspbpep.com [uspbpep.com]

- 9. thinksrs.com [thinksrs.com]

- 10. â©741⪠Melting Range or Temperature [doi.usp.org]

- 11. enamine.net [enamine.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 16. oecd.org [oecd.org]

- 17. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 18. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 19. oecd.org [oecd.org]

- 20. Etidocaine - Wikipedia [en.wikipedia.org]

- 21. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Etidocaine in vivo

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of etidocaine (B1208345), a long-acting amide-type local anesthetic. The information is compiled from various scientific studies to support research and development in the pharmaceutical and clinical fields.

Pharmacokinetic Profile

Etidocaine is characterized by a rapid onset and long duration of action.[1] Its pharmacokinetic properties are influenced by its high lipid solubility and extensive protein binding.[2][3]

Following administration, etidocaine is absorbed into the systemic circulation. The rate and extent of absorption depend on the site of injection and the presence of vasoconstrictors like epinephrine.[4] Systemic absorption is a key determinant of both therapeutic efficacy and potential toxicity.[4]

Etidocaine exhibits a large volume of distribution, which contributes to its rapid tissue redistribution.[5] It is highly bound to plasma proteins, with approximately 95% bound at concentrations of 0.5-1.0 µg/mL.[2] The fraction of bound drug decreases as the total plasma concentration increases.[2] Etidocaine readily crosses the blood-brain and placental barriers, likely through passive diffusion.[2]

The liver is the primary site of etidocaine metabolism.[2][6] Biotransformation is rapid and extensive, involving several pathways:

-

Oxidative N-dealkylation: Removal of ethyl or propyl groups from the tertiary amine.

-

Ring hydroxylation: Addition of a hydroxyl group to the aromatic ring.

-

Amide linkage cleavage: Hydrolysis of the amide bond.

-

Conjugation: Formation of glucuronide or other conjugates.[2]

To date, approximately 20 metabolites of etidocaine have been identified in human urine.[2] Key identified metabolites include:

-

2-amino-2'-butyroxylidide

-

2-N-ethylamino-2'-butyroxylidide

-

2-N-propylamino-2'-butyroxylidide

-

2,6-dimethylaniline

-

4-hydroxy-2,6-dimethylaniline

-

2-methyl-N3-(2,6-dimethylphenyl)-5-ethyl-4-imidazolidinone

-

3-(2,6-dimethylphenyl)-5-ethyl-2,4-imidazolidinedione

-

1-(2,6-dimethylphenyl)-2-methyl-4-ethyl-2-imidazolin-5-one

Metabolites and a small amount of unchanged etidocaine are excreted by the kidneys.[2][6] Less than 10% of the administered dose is excreted as the parent compound.[2] Following epidural administration, approximately 31% of the dose was recovered in the urine as etidocaine and seven of its metabolites within 48 hours.[7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of etidocaine from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Etidocaine in Humans

| Parameter | Value | Species | Route of Administration | Reference |

| Elimination Half-Life | ~2.5 hours | Human (Adult) | Intravenous | [2] |

| Elimination Half-Life | 2.6 hours | Human (Adult) | Intravenous | [9] |

| Elimination Half-Life | 6.42 hours | Human (Neonate) | Maternal Epidural | [9] |

| Protein Binding | 95% (at 0.5-1.0 µg/mL) | Human | In vitro | [2] |

Table 2: Pharmacokinetic Parameters of Etidocaine in Animal Models

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | 9.64 +/- 1.31 µg/mL (at 10:00 h) | Mouse | Intraperitoneal (40 mg/kg) | [10] |

| Vd (amplitude) | 59.7% | Mouse | Intraperitoneal (40 mg/kg) | [10] |

| Elimination Half-Life (alpha phase amplitude) | 52% | Mouse | Intraperitoneal (40 mg/kg) | [10] |

| Elimination Half-Life (beta phase amplitude) | 35% | Mouse | Intraperitoneal (40 mg/kg) | [10] |

| Clearance (amplitude) | 23% | Mouse | Intraperitoneal (40 mg/kg) | [10] |

| AUC (amplitude) | 22% | Mouse | Intraperitoneal (40 mg/kg) | [10] |

| Brain Elimination Half-Life (amplitude) | 161.9% | Mouse | Intraperitoneal (40 mg/kg) | [10] |

| Brain AUC (amplitude) | 133.2% | Mouse | Intraperitoneal (40 mg/kg) | [10] |

| Volume of Distribution | 1.52 L/kg | Adult Sheep | Intravenous (2.5 mg/kg) | [11] |

| Volume of Distribution | 4.64 L/kg | Neonatal Lamb | Intravenous (2.5 mg/kg) | [11] |

| Total Body Clearance | 30.3 mL/min/kg | Adult Sheep | Intravenous (2.5 mg/kg) | [11] |

| Total Body Clearance | 87.4 mL/min/kg | Neonatal Lamb | Intravenous (2.5 mg/kg) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

-

Objective: To identify etidocaine and its metabolites in human urine.[7]

-

Subjects: A female patient who received an epidural administration of etidocaine.[7]

-

Sample Collection: Urine was collected for 48 hours post-administration.[7]

-

Extraction: Urine samples were made basic with NaOH and extracted with ether. The organic phase was concentrated for analysis.[12]

-

Analytical Technique: Gas-liquid chromatography (GLC) and gas chromatography-mass spectrometry (GC-MS) were used to detect and identify the compounds.[7]

-

Identification: Metabolites were identified by comparing their mass spectra and retention times with those of authentic reference compounds.[7]

-

Objective: To investigate the influence of administration time on the acute toxicity and kinetics of etidocaine in mice.[10]

-

Animals: Adult male NMRI mice maintained under controlled light-dark cycles.[10]

-

Drug Administration: A single intraperitoneal dose of 40 mg/kg etidocaine was administered at four different time points (10:00, 16:00, 22:00, and 04:00 h).[10]

-

Sample Collection: Blood and brain tissue were collected at various time points after drug administration.[13]

-

Analytical Technique: Serum and brain concentrations of etidocaine were determined by gas-liquid chromatography (GLC).[10]

-

Pharmacokinetic Analysis: Parameters such as Cmax, Vd, elimination half-lives, clearance, and AUC were calculated to assess time-dependent variations.[10]

Visualizations

Caption: Major metabolic pathways of etidocaine in vivo.

Caption: General workflow for in vivo pharmacokinetic studies.

Factors Influencing Etidocaine Pharmacokinetics

-

Hepatic Function: As etidocaine is extensively metabolized in the liver, any condition that impairs liver function can alter its pharmacokinetics, potentially leading to drug accumulation and increased risk of toxicity.[2]

-

Renal Function: While the kidneys are the primary route of excretion for metabolites, renal dysfunction may not significantly affect the kinetics of the parent drug but could lead to the accumulation of its metabolites.[2]

-

Acid-Base Status: Acidosis can affect the central nervous system levels of etidocaine required to produce systemic effects.[2]

-

Age: Neonates exhibit a longer elimination half-life of etidocaine compared to adults, which is likely due to a larger volume of distribution.[9]

-

Concomitant Drug Use: The use of CNS stimulants and depressants can influence the systemic effects of etidocaine.[2]

This guide provides a foundational understanding of the in vivo pharmacokinetics and metabolism of etidocaine. Further research is warranted to fully elucidate the clinical implications of its metabolic profile and pharmacokinetic variability.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 4. Clinical pharmacokinetics of local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic study of the local anaesthetics bupivacaine (Marcain) and etidocaine (this compound) in man. | Semantic Scholar [semanticscholar.org]

- 6. Etidocaine [medbox.iiab.me]

- 7. Metabolism of etidocaine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic metabolites of etidocaine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and metabolism of the anilide local anaesthetics in neonates. 11 Etidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Circadian phase dependent acute toxicity and pharmacokinetics of etidocaine in serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of etidocaine in fetal and neonatal lambs and adult sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Circadian phase-dependent protein and tissular binding of three local anesthetics (bupivacaine, etidocaine, and mepivacaine) in mice: a possible mechanism of their chronotoxicokinetics? - PubMed [pubmed.ncbi.nlm.nih.gov]

Duranest (Etidocaine): A Deep Dive into its Molecular Structure and Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duranest®, the brand name for etidocaine (B1208345), is a long-acting, amide-type local anesthetic renowned for its rapid onset of action and profound sensory and motor blockade.[1][2] Its clinical efficacy is intrinsically linked to its unique molecular structure, which dictates its physicochemical properties and, consequently, its interaction with its molecular target. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of etidocaine, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.

Molecular Structure

Etidocaine, chemically designated as N-(2,6-dimethylphenyl)-2-(ethylpropylamino)butanamide, possesses the archetypal structure of an amide local anesthetic.[3][4] This structure comprises three key components:

-

Aromatic (Lipophilic) Group: A 2,6-dimethylphenyl ring. This bulky, lipid-soluble moiety is crucial for the molecule's ability to penetrate the nerve cell membrane.

-

Intermediate Amide Linkage: An amide bond connecting the aromatic group to the amino terminus. This linkage is more stable to hydrolysis than the ester linkage found in older local anesthetics like procaine, contributing to etidocaine's longer duration of action.[5]

-

Amino (Hydrophilic) Group: A tertiary amine (ethylpropylamino group). This portion of the molecule is ionizable and exists in both charged (cationic) and uncharged (base) forms. The cationic form is the active species that binds to the sodium channel, while the uncharged base is essential for membrane permeation.[6]

The molecular formula for etidocaine is C17H28N2O, and its molecular weight is 276.42 g/mol .[4][7]

Structure-Activity Relationship (SAR)

The clinical profile of etidocaine—its potency, onset, and duration of action—is a direct consequence of its physicochemical properties, which are in turn determined by its molecular structure. The key properties governing its activity are lipid solubility, protein binding, and pKa.

Physicochemical Properties and Their Impact on Anesthetic Activity

The lipophilicity of a local anesthetic is a primary determinant of its potency.[1] Etidocaine is highly lipid-soluble, which facilitates its passage through the lipid-rich nerve membrane to reach its site of action on the intracellular side of the voltage-gated sodium channel.[1] The degree of protein binding influences the duration of action; highly protein-bound anesthetics like etidocaine have a longer duration as they are released more slowly from their binding sites in the vicinity of the nerve.[8] The pKa, the pH at which the ionized and non-ionized forms of the drug are in equal equilibrium, affects the onset of action. Local anesthetics with a pKa closer to the physiological pH of tissues have a larger fraction of the non-ionized base available to cross the nerve membrane, leading to a faster onset.[6]

| Property | Etidocaine | Lidocaine | Bupivacaine | Reference |

| Molecular Weight ( g/mol ) | 276.42 | 234.34 | 288.43 | [7] |

| pKa (at 25-37°C) | 7.74 | 7.86 | 8.1 | [1] |

| Octanol-Water Partition Coefficient | 7,317 | 366 | 3,420 | [1] |

| Plasma Protein Binding (%) | 95 | 65 | 95 | [1][9] |

| Relative Potency | High | Intermediate | High | [1] |

| Onset of Action | Rapid (3-5 min) | Rapid (3-5 min) | Slower | [1] |

| Duration of Action | Long (5-10 hours) | Intermediate | Long | [1] |

Table 1: Comparative Physicochemical and Pharmacological Properties of Etidocaine and Other Amide Local Anesthetics.

Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action of etidocaine, like all local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[10][11] By binding to a specific receptor site within the pore of the sodium channel, etidocaine inhibits the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[5][11]

This blockade is state-dependent, meaning that etidocaine has a higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[10][12] This "modulated receptor hypothesis" explains the use-dependent or "phasic" block observed with etidocaine, where the degree of nerve block increases with the frequency of nerve stimulation.[10] During a train of action potentials, the sodium channels cycle through the open and inactivated states more frequently, providing more opportunities for the high-affinity binding of etidocaine.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

The octanol-water partition coefficient (Kow), a measure of a compound's lipophilicity, is a critical parameter in predicting its anesthetic potency. The shake-flask method is a standard technique for its determination.[3][7]

Methodology:

-

Preparation of Solutions: Prepare a stock solution of etidocaine in n-octanol that has been pre-saturated with water. Also, prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) pre-saturated with n-octanol.

-

Partitioning: In a separatory funnel, combine a known volume of the etidocaine-octanol stock solution with a known volume of the buffered aqueous solution.

-

Equilibration: The funnel is securely stoppered and shaken for a predetermined period (e.g., 24 hours) at a constant temperature to allow for the partitioning of etidocaine between the two phases to reach equilibrium.

-

Phase Separation: After shaking, the mixture is allowed to stand undisturbed until the octanol (B41247) and aqueous phases have completely separated.

-

Concentration Measurement: The concentration of etidocaine in both the octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

Calculation: The Kow is calculated as the ratio of the concentration of etidocaine in the octanol phase to its concentration in the aqueous phase.

In Vivo Assessment of Anesthetic Potency (Rat Sciatic Nerve Block Model)

The in vivo potency and duration of action of local anesthetics are often evaluated using animal models, such as the rat sciatic nerve block model.[13][14]

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley rats are anesthetized, and the area over the sciatic notch is shaved and prepared for injection.

-

Nerve Block Injection: A solution of etidocaine (or a control) at a specific concentration is injected perineurally around the sciatic nerve.

-

Assessment of Sensory Block: The sensory block is assessed by applying a noxious stimulus (e.g., thermal stimulus from a hot plate or mechanical stimulus with von Frey filaments) to the plantar surface of the rat's hind paw and measuring the withdrawal latency or threshold. An increase in latency or threshold indicates a sensory block.

-

Assessment of Motor Block: Motor function is evaluated by observing the rat's ability to bear weight on the injected limb or by measuring grip strength.

-

Data Collection: Measurements are taken at regular intervals until the sensory and motor functions return to baseline.

-

Analysis: The onset of action, duration of action, and dose-response relationships are determined from the collected data.

Whole-Cell Voltage Clamp for Sodium Channel Blockade

The whole-cell voltage clamp technique is a powerful electrophysiological method used to study the effects of drugs on ion channels in isolated cells.[10] It allows for the precise control of the cell's membrane potential while measuring the resulting ionic currents, providing detailed information about the kinetics and affinity of drug-channel interactions.

Methodology:

-

Cell Preparation: A single cell expressing voltage-gated sodium channels (e.g., a neuron or a transfected cell line) is isolated.

-

Pipette Placement: A glass micropipette with a very fine tip is brought into contact with the cell membrane.

-

Seal Formation: Gentle suction is applied to form a high-resistance "gigaseal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.

-

Voltage Clamping: The membrane potential is held at a specific voltage (the holding potential) by a feedback amplifier. The amplifier injects current to counteract any changes in the membrane potential.

-

Stimulation and Recording: The membrane potential is stepped to different voltages to activate the sodium channels, and the resulting sodium currents are recorded in the absence and presence of etidocaine.

-

Data Analysis: The recorded currents are analyzed to determine the concentration-dependent block of the sodium channels by etidocaine and to study the state-dependent nature of the block.

Conclusion

The molecular structure of etidocaine is intricately designed to confer the physicochemical properties necessary for a potent and long-acting local anesthetic. Its high lipid solubility facilitates rapid nerve membrane penetration, leading to a fast onset of action, while its high degree of protein binding contributes to its prolonged duration. The fundamental mechanism of action, the state-dependent blockade of voltage-gated sodium channels, has been elucidated through sophisticated experimental techniques like the whole-cell voltage clamp. A thorough understanding of etidocaine's structure-activity relationship is paramount for the rational design of new local anesthetic agents with improved clinical profiles and for optimizing the use of this valuable therapeutic agent in clinical practice.

References

- 1. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. thaiscience.info [thaiscience.info]

- 4. Etidocaine (CAS 36637-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. researchgate.net [researchgate.net]

- 6. Plasma Protein Binding Assay [visikol.com]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. youtube.com [youtube.com]

- 9. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 10. benchchem.com [benchchem.com]

- 11. rc.usf.edu [rc.usf.edu]

- 12. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The local anesthetic properties and toxicity of saxitonin homologues for rat sciatic nerve block in vivo - ProQuest [proquest.com]

Etidocaine: A Deep Dive into Lipid Solubility and Protein Binding

For Immediate Release

This technical guide provides a comprehensive analysis of the core physicochemical properties of the long-acting amide local anesthetic, etidocaine (B1208345). Designed for researchers, scientists, and drug development professionals, this document details the lipid solubility and plasma protein binding capacity of etidocaine, outlining the profound impact of these characteristics on its anesthetic profile. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited experiments.

Core Physicochemical Properties of Etidocaine

Etidocaine's clinical behavior, particularly its high potency and long duration of action, is intrinsically linked to its high lipid solubility and extensive protein binding.

Lipid Solubility

The lipophilicity of a local anesthetic is a primary determinant of its potency. A higher lipid solubility facilitates the penetration of the nerve's lipid-rich membrane, allowing the anesthetic to reach its site of action on the intracellular side of the voltage-gated sodium channels more effectively. Etidocaine is characterized by its high degree of lipid solubility.

| Property | Value | Reference |

| Octanol-Water Partition Coefficient | 7,317 | [1] |

| logP (Octanol/Water) | 3.752 |

Table 1: Lipid Solubility of Etidocaine.

Plasma Protein Binding

The duration of action of a local anesthetic is strongly correlated with its affinity for plasma proteins. Etidocaine exhibits a high degree of protein binding, which serves as a reservoir for the drug, slowly releasing the active unbound fraction and thereby prolonging the anesthetic effect. This binding is primarily to alpha-1-acid glycoprotein (B1211001) (AAG) and, to a lesser extent, albumin. The binding is also concentration-dependent, with the unbound fraction increasing as the total plasma concentration rises.

| Concentration (µg/mL) | Protein Binding (%) |

| 0.5 - 1.0 | 95 |

Table 2: Plasma Protein Binding of Etidocaine.[2]

Relationship Between Physicochemical Properties and Anesthetic Activity

The interplay between lipid solubility and protein binding governs the clinical efficacy of etidocaine.

Experimental Protocols

The determination of etidocaine's lipid solubility and protein binding capacity relies on standardized experimental procedures.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method remains the gold standard for determining the lipophilicity of a compound.

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by a separation period.

-

Drug Addition: A known concentration of etidocaine is dissolved in the saturated aqueous phase.

-

Partitioning: A precise volume of the etidocaine-containing aqueous phase is mixed with a precise volume of the saturated n-octanol.

-

Equilibration: The mixture is agitated (e.g., on a mechanical shaker) for a defined period (typically 24 hours) at a constant temperature to allow for equilibrium to be reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of etidocaine in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of etidocaine in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Plasma Protein Binding by Equilibrium Dialysis

Equilibrium dialysis is a widely accepted method for measuring the extent of drug binding to plasma proteins. The use of Rapid Equilibrium Dialysis (RED) devices has streamlined this process.

Methodology:

-

Sample Preparation: Etidocaine is added to a plasma sample from the species of interest (e.g., human, rat) to achieve the desired concentration.

-

Device Loading: The plasma containing etidocaine is loaded into one chamber of the RED device, and an isotonic buffer (e.g., PBS, pH 7.4) is loaded into the adjacent chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cut-off that allows the passage of small molecules like etidocaine but retains larger proteins.

-

Equilibration: The device is incubated at physiological temperature (37°C) with gentle agitation for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.

-

Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

-

Quantification: The concentration of etidocaine in both aliquots is measured using a sensitive analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The concentration in the buffer chamber represents the unbound (free) drug concentration.

-

Calculation: The percentage of protein-bound drug is calculated based on the difference between the total drug concentration in the plasma chamber and the unbound drug concentration in the buffer chamber.

Mechanism of Action: Interaction with Voltage-Gated Sodium Channels

Etidocaine exerts its anesthetic effect by blocking the propagation of action potentials in nerve fibers. This is achieved through its interaction with voltage-gated sodium channels. Due to its high lipid solubility, the uncharged form of etidocaine readily crosses the nerve membrane. Once inside the axon, an equilibrium is established, and the charged form of etidocaine binds to a specific receptor site within the inner pore of the sodium channel. This binding is particularly effective when the channel is in the open or inactivated state, a phenomenon known as state-dependent block. The binding site for local anesthetics, including etidocaine, is formed by residues within the S6 transmembrane segments of domains I, III, and IV of the channel's alpha subunit.

This comprehensive overview of etidocaine's lipid solubility and protein binding provides a foundational understanding for its rational use in clinical practice and for the development of future anesthetic agents. The provided methodologies serve as a guide for researchers in the precise characterization of these critical physicochemical parameters.

References

An In-depth Technical Guide to the Onset and Duration of Action of Duranest (Etidocaine) in Nerve Fibers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Duranest, the trade name for etidocaine (B1208345), is a long-acting amide local anesthetic renowned for its rapid onset of action and profound nerve blockade. This technical guide provides a comprehensive analysis of the core principles governing its activity in nerve fibers. We delve into the molecular mechanisms, present quantitative data on its onset and duration from key studies, detail the experimental protocols used to derive this data, and visualize the critical pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism by which etidocaine exerts its anesthetic effect is through the blockade of voltage-gated sodium channels in the neuronal membrane.[1] This action inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.[2] Consequently, nerve conduction is halted, leading to a loss of sensation and motor function in the innervated area.

A cornerstone of understanding etidocaine's action is the Modulated Receptor Hypothesis .[1] This model posits that local anesthetics bind with varying affinities to different conformational states of the sodium channel: the resting, open, and inactivated states.[1][3] Etidocaine exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[1] This state-dependent binding is the foundation for its "use-dependent" or "phasic" block, where the degree of inhibition escalates with the frequency of nerve stimulation.[1]

Signaling Pathway: Modulated Receptor Hypothesis

References

Etidocaine's Pivotal Role in Anesthesia: A Deep Dive into pKa and Potency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345), a long-acting amide local anesthetic, stands out in the clinical landscape due to its rapid onset and prolonged duration of action. Marketed under the trade name Duranest, it effectively blocks nerve impulse propagation by targeting voltage-gated sodium channels. A deep understanding of its physicochemical properties, particularly its acid dissociation constant (pKa), is paramount to comprehending its anesthetic potency and clinical efficacy. This technical guide provides a comprehensive analysis of the relationship between etidocaine's pKa and its anesthetic effect, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.

The core mechanism of all local anesthetics, including etidocaine, revolves around their ability to reversibly block voltage-gated sodium channels in nerve membranes.[1] This action is critically dependent on the molecule's ability to exist in both ionized (cationic) and non-ionized (base) forms. The non-ionized form is lipid-soluble and can readily traverse the nerve's lipid bilayer to reach its intracellular target. Once inside the axoplasm, the molecule re-equilibrates, and the ionized form binds to the sodium channel from the inside, inducing a conformational change that blocks the influx of sodium ions and thus prevents the generation and propagation of action potentials.[2]

The proportion of the anesthetic in its ionized versus non-ionized form at a given pH is determined by its pKa, as described by the Henderson-Hasselbalch equation. The pKa is the pH at which 50% of the drug is in the ionized form and 50% is in the non-ionized form.[3] For local anesthetics, which are weak bases, a lower pKa means a greater proportion of the non-ionized form at physiological pH (7.4), leading to a faster onset of action.[3]

Quantitative Data: Physicochemical Properties and Anesthetic Profile of Etidocaine

The anesthetic profile of etidocaine is intrinsically linked to its physicochemical properties. Its high lipid solubility contributes significantly to its potency, while its pKa influences its onset of action. The following table summarizes these key parameters for etidocaine in comparison to other commonly used local anesthetics.

| Local Anesthetic | pKa | Octanol (B41247):Buffer Partition Coefficient (Lipid Solubility) | Protein Binding (%) | Relative Potency | Onset of Action |

| Etidocaine | 7.74[4], 7.9[5] | 7,317[1] | 95[4] | High | Rapid[6] |

| Lidocaine | 7.86[4] | 366[1] | 65[5] | Intermediate | Rapid |

| Bupivacaine | 8.1 | 3,420[1] | 95 | High | Slow |

| Mepivacaine | 7.7 | 130[1] | 77 | Intermediate | Rapid |

| Procaine | 8.9 | 100[1] | 6 | Low | Slow |

Signaling Pathway: Etidocaine's Interaction with the Voltage-Gated Sodium Channel

Etidocaine exerts its anesthetic effect by binding to a specific receptor site within the pore of voltage-gated sodium channels.[4] Site-directed mutagenesis studies have been instrumental in identifying the key amino acid residues involved in this interaction. For the rat brain Nav1.2 channel, the phenylalanine residue at position 1764 (F1764) and the tyrosine residue at position 1771 (Y1771) in the IVS6 transmembrane segment are critical for the high-affinity binding of etidocaine.[4] Mutation of these residues leads to a significant reduction in etidocaine's blocking potency.[4] The binding of etidocaine to these residues stabilizes the inactivated state of the sodium channel, preventing its return to the resting state and thereby blocking further nerve impulses.[4]

Experimental Protocols

Determination of pKa and Octanol-Water Partition Coefficient

The pKa and lipophilicity (expressed as the octanol-water partition coefficient) are fundamental properties that dictate the behavior of local anesthetics. These can be determined experimentally using the following methodologies.

1. Potentiometric Titration for pKa Determination:

-

Principle: This method involves titrating a solution of the local anesthetic with a strong acid or base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

-

Protocol:

-

Prepare a standard solution of etidocaine hydrochloride in deionized water.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the etidocaine solution with a standardized solution of sodium hydroxide (B78521) (NaOH), adding small, precise volumes.

-

Record the pH after each addition of NaOH.

-

Plot the pH versus the volume of NaOH added. The pKa is determined from the midpoint of the steepest part of the titration curve.

-

2. Shake-Flask Method for Octanol-Water Partition Coefficient (Log P) Determination:

-

Principle: This method measures the equilibrium distribution of the unionized form of the drug between two immiscible phases, typically n-octanol and a buffer at a pH where the drug is predominantly in its neutral form.

-

Protocol:

-

Prepare a buffered aqueous solution at a pH at least 2 units above the pKa of etidocaine to ensure it is primarily in the non-ionized form.

-

Prepare a stock solution of etidocaine in the buffered aqueous phase.

-

Mix a known volume of the etidocaine solution with an equal volume of n-octanol in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Determine the concentration of etidocaine in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Log P is the logarithmic form of this value.

-

Measurement of Anesthetic Potency

The anesthetic potency of etidocaine can be assessed using both in vitro and in vivo models. The following protocols describe two common methods.

1. In Vitro Isolated Sciatic Nerve Preparation:

-

Principle: This method measures the ability of a local anesthetic to block the compound action potential (CAP) of an isolated nerve. The concentration required to produce a 50% reduction in the CAP amplitude (IC50) is a measure of potency.

-

Protocol:

-

Dissect the sciatic nerve from a frog or rat and mount it in a nerve chamber with stimulating and recording electrodes.

-

Perfuse the nerve with a physiological saline solution and record the baseline CAP.

-

Apply solutions of etidocaine at varying concentrations to the nerve.

-

After a set incubation period, stimulate the nerve and record the CAP amplitude for each concentration.

-

Calculate the percentage inhibition of the CAP for each concentration relative to the baseline.

-

Plot the percentage inhibition against the logarithm of the etidocaine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

2. In Vivo Whole-Cell Voltage Clamp:

-

Principle: This electrophysiological technique allows for the direct measurement of ionic currents across the membrane of a single cell while controlling the membrane voltage. It provides detailed information on the interaction of the local anesthetic with the sodium channel.

-

Protocol:

-

Culture cells expressing the sodium channel of interest (e.g., HEK293 cells transfected with Nav1.2).

-

Use a glass micropipette with a very fine tip to form a high-resistance seal with the cell membrane (a "giga-seal").

-

Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).

-

Use a voltage-clamp amplifier to hold the cell membrane at a specific potential and apply voltage steps to elicit sodium currents.

-

Record the baseline sodium currents.

-

Perfuse the cell with a solution containing etidocaine at a known concentration.

-

Record the sodium currents in the presence of the drug.

-

The reduction in the peak sodium current indicates the degree of channel block.

-

Logical Relationship: pKa, Lipid Solubility, and Anesthetic Potency

The anesthetic profile of etidocaine is a direct consequence of the interplay between its pKa and lipid solubility. A lower pKa favors a higher proportion of the non-ionized, membrane-permeable form at physiological pH, leading to a more rapid onset of action. Concurrently, high lipid solubility enhances the drug's ability to partition into the nerve membrane, increasing its concentration at the site of action and thereby enhancing its potency.

Conclusion

The anesthetic potency of etidocaine is a finely tuned consequence of its physicochemical properties. Its pKa, which is relatively close to physiological pH, ensures a rapid onset of action by facilitating the diffusion of the non-ionized form across the nerve membrane. Its high lipid solubility further enhances its potency by increasing its concentration at the intracellular binding site on the voltage-gated sodium channel. A thorough understanding of these fundamental principles, supported by robust experimental data, is crucial for the rational design and development of new and improved local anesthetic agents. The methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working to advance the field of local anesthesia.

References

- 1. Figure 4, Model of etidocaine binding to the local anesthetic receptor site formed by transmembrane segments IS6, IIIS6, and IVS6 of the Nav1.2 channel - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. When Does the IC50 Accurately Assess the Blocking Potency of a Drug? - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Effects of Duranest (Etidocaine) on Neuronal Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duranest, the trade name for Etidocaine (B1208345), is a long-acting amide local anesthetic renowned for its rapid onset and profound sensory and motor blockade.[1] Its clinical efficacy is rooted in its specific interactions with neuronal membranes, primarily targeting voltage-gated sodium channels to inhibit the generation and propagation of action potentials. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the effects of this compound on neuronal membranes, with a focus on quantitative data, detailed experimental protocols, and visualization of the key pathways and workflows.

The principal mechanism of action for Etidocaine is the state-dependent blockade of voltage-gated sodium channels from within the neuron.[2][3] This interaction is governed by the Modulated Receptor Hypothesis, which posits that the affinity of the local anesthetic for the channel is dependent on the channel's conformational state.[2][4] Etidocaine exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[2][5] This state-dependent binding leads to a use-dependent or "phasic" block, where the degree of inhibition intensifies with an increased frequency of nerve stimulation.[2][6]

Quantitative Data on Etidocaine's Effects

The following tables summarize the key quantitative data regarding the interaction of Etidocaine with neuronal ion channels.

| Parameter | Value | Channel Type/Preparation | Reference |

| IC50 (Tonic Block of Na+ Channels) | 18 µM | Voltage-dependent Na+ channels in peripheral nerve | [7] |

| IC50 (Tonic Block of K+ Channels) | 176 µM | Voltage-dependent K+ channels in peripheral nerve | [7] |

| Relaxation Time Constant | 8 seconds | Rana catesbiana nodes of Ranvier (at 15 µM etidocaine) | [2] |

| Physicochemical Property | Value | Reference |

| pKa | 7.74 | [1] |

| Octanol:buffer partition coefficient | 7,317 | [8] |

| Plasma Protein Binding (at 0.5-1.0 µg/mL) | 95% | [1] |

| Elimination Half-life | ~2.5 hours | [1] |

| Mutation | Effect on Etidocaine Block | Fold Reduction in Block | Sodium Channel Isoform | Reference |

| F1764A | Reduces affinity for the inactivated state | 130-fold | Rat brain Nav1.2 | [2] |

| Y1771A | Reduces affinity for the inactivated state | 35-fold | Rat brain Nav1.2 | [2] |

| I409A | Decreases inactivated state block | 6-fold | Rat brain Nav1.2 | [3] |

Core Signaling and Logical Pathways

The interaction of this compound with voltage-gated sodium channels can be depicted as a dynamic process. The following diagram illustrates the state-dependent binding of Etidocaine, which forms the basis of its anesthetic action.

Interaction with the Neuronal Lipid Bilayer

While the primary target of this compound is the voltage-gated sodium channel, its high lipid solubility suggests a significant interaction with the neuronal membrane's lipid bilayer.[7][8] However, studies on various local and general anesthetics suggest that at clinically relevant concentrations, these molecules do not significantly alter the bulk physical properties of the lipid bilayer.[9] Instead, the interaction with the lipid bilayer is thought to facilitate the diffusion of the uncharged form of the anesthetic to its binding site on the intracellular side of the sodium channel. The neutral form of the local anesthetic is what crosses the lipid membrane to reach its target.[6]

Some studies using high concentrations of local anesthetics (in the millimolar range, which is 10- to 100-fold higher than clinically relevant concentrations for nerve blockade) have shown effects on membrane fluidity and phase transition temperatures.[10] For instance, etidocaine at concentrations of 1-5 mM has been shown to have a fluidizing effect on dipalmitoyl lecithin (B1663433) vesicles.[10] In synaptic plasma membranes, etidocaine (5-10 mM) also demonstrated a fluidizing effect.[10] These findings suggest that while high concentrations can perturb the lipid bilayer, the primary anesthetic mechanism at therapeutic doses is a direct interaction with the sodium channel protein.[9]

Experimental Protocols

The gold-standard technique for elucidating the cellular effects of this compound on neuronal membranes is the whole-cell voltage-clamp method.[2][11] This electrophysiological technique allows for the precise control of the neuronal membrane potential while measuring the resulting ion currents, thereby enabling a detailed characterization of the drug's interaction with voltage-gated ion channels.

Whole-Cell Voltage-Clamp Protocol for this compound Effects

1. Cell Preparation:

-

Cell Culture: Use a suitable cell line (e.g., HEK293 cells) stably or transiently expressing the voltage-gated sodium channel of interest (e.g., Nav1.2).[2]

-

Transient Transfection: If necessary, transfect the cells with the cDNA of the desired sodium channel isoform.[2]

2. Solutions and Reagents:

-

External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[2]

-

Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels, thereby isolating the sodium current.[2]

-

This compound (Etidocaine) Stock Solution: Prepare a high-concentration stock solution of Etidocaine HCl in the external solution and perform serial dilutions to obtain the desired final concentrations for perfusion.

3. Electrophysiological Recording:

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[12]

-

Gigaohm Seal Formation: Approach a single cell with a patch pipette under a microscope. Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[12]

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[13]

-

Data Acquisition: Use a patch-clamp amplifier and data acquisition software to record the sodium currents. Compensate for series resistance (>80%) and cell capacitance.[12]

4. Voltage-Clamp Pulse Protocols:

a) Tonic Block Protocol:

- Purpose: To measure the inhibition of sodium channels in the resting state.

- Protocol: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state. Apply a short depolarizing pulse (e.g., to -10 mV for 20 ms) at a low frequency (e.g., every 20-30 seconds) to elicit a sodium current. Apply different concentrations of this compound and measure the reduction in the peak sodium current.[3]

b) Use-Dependent (Phasic) Block Protocol:

- Purpose: To assess the frequency-dependent inhibition of sodium channels.

- Protocol: From a holding potential of -100 mV, apply a train of depolarizing pulses (e.g., to -10 mV for 20 ms) at various frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).[2]

- Analysis: Measure the progressive decrease in the peak sodium current with each pulse in the train. The rate and extent of the block at different frequencies indicate the degree of use-dependency.[2]

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical whole-cell voltage-clamp experiment to study the effects of this compound.

Conclusion

The cellular effects of this compound (Etidocaine) on neuronal membranes are primarily mediated by its high-affinity, state-dependent blockade of voltage-gated sodium channels. This interaction is well-described by the Modulated Receptor Hypothesis, with this compound showing a clear preference for the open and inactivated states of the channel. This mechanism leads to a characteristic use-dependent block, which is crucial for its clinical efficacy in blocking nerve impulses, particularly in rapidly firing neurons. While this compound's high lipophilicity facilitates its passage through the neuronal membrane, its primary anesthetic action is a direct molecular interaction with the sodium channel protein rather than a non-specific disruption of the lipid bilayer. The detailed experimental protocols, particularly the whole-cell voltage-clamp technique, are instrumental in quantifying the potency and kinetics of this interaction, providing a solid foundation for further research and the development of novel local anesthetics.

References

- 1. This compound (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. benchchem.com [benchchem.com]

- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical Pharmacology of Local Anesthetics | Anesthesia Key [aneskey.com]

- 9. Divergent effects of anesthetics on lipid bilayer properties and sodium channel function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrophobic membrane interaction of etidocaine, bupivacaine and 2-chloroprocaine. A spin and fluorescent probe study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide to Duranest (Etidocaine) for Peripheral Nerve Block Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duranest® (a brand name for etidocaine (B1208345) hydrochloride) is a long-acting, amide-type local anesthetic that has been a subject of significant interest in peripheral nerve block research due to its distinct clinical properties.[1] This technical guide provides a comprehensive overview of the core scientific principles and experimental data related to the use of etidocaine in peripheral nerve blockade. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and methodologies for its preclinical and clinical evaluation. Etidocaine is characterized by a rapid onset of action and a prolonged duration of anesthesia, coupled with a profound motor blockade.[2]

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

The primary mechanism of action for etidocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[3] This action inhibits the ionic fluxes required for the initiation and conduction of nerve impulses, thereby producing local anesthesia.[4] Etidocaine's interaction with the sodium channel is not a simple occlusion but is highly dependent on the conformational state of the channel, a concept explained by the Modulated Receptor Hypothesis.[4] This hypothesis posits that local anesthetics have different binding affinities for the resting, open, and inactivated states of the sodium channel.[4] Etidocaine exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[4] This state-dependent binding is the foundation for its "use-dependent" or "phasic" block, where the degree of nerve impulse inhibition increases with the frequency of nerve stimulation.[4]

Signaling Pathway: Etidocaine and the Voltage-Gated Sodium Channel

References

- 1. Etidocaine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Etidocaine, a new local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Etidocaine Hydrochloride | C17H29ClN2O | CID 9796823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Initial Investigational Studies of Etidocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etidocaine (B1208345), a long-acting amide local anesthetic, emerged as a significant agent in regional anesthesia due to its rapid onset and prolonged duration of action. This technical guide provides a comprehensive overview of the foundational investigational studies of etidocaine, focusing on its pharmacodynamics, pharmacokinetics, and the experimental methodologies used in its early evaluation. Quantitative data from these initial studies are summarized, and detailed experimental protocols are provided to aid in the understanding and replication of this seminal research. Furthermore, key signaling pathways and experimental workflows are visualized to offer a clear and concise representation of the core concepts.

Introduction

Etidocaine, chemically known as (±)-2-(N-ethylpropylamino)-2',6'-butyroxylidide, is an amide-type local anesthetic introduced in the 1970s.[1][2] Its unique chemical structure confers distinct physicochemical properties, such as high lipid solubility and a high degree of protein binding, which in turn dictate its clinical characteristics.[3] Early investigations sought to characterize its anesthetic profile, including its potency, onset and duration of action, and its effects on different nerve fiber types. This guide delves into these initial studies, providing a detailed look at the data and methods that established etidocaine's place in the anesthesiologist's armamentarium.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action of etidocaine, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal membrane.[3][4] This action inhibits the influx of sodium ions necessary for the generation and conduction of nerve impulses, resulting in a reversible loss of sensation.[4] Etidocaine exhibits a state-dependent blockade, meaning it has a higher affinity for sodium channels in the open and inactivated states compared to the resting state. This property contributes to its use-dependent blockade, where its effect is more pronounced in rapidly firing neurons.

Potency and Sodium Channel Blockade

Initial in vitro studies using techniques like the patch clamp method on enzymatically dissociated sciatic nerve fibers of Xenopus laevis quantified the potency of etidocaine in blocking ion channels. These studies provided crucial half-maximal inhibitory concentration (IC50) values, which are essential for comparing the potency of different local anesthetics.

| Parameter | Value | Ion Channel | Reference |

| IC50 (Tonic Block) | 18 µM | Voltage-dependent Na+ channels | BenchChem |

| IC50 (Voltage-dependent K+ current block) | 176 µM | Voltage-dependent K+ channels | PubMed |

Signaling Pathway of Sodium Channel Blockade

The interaction of etidocaine with voltage-gated sodium channels can be depicted as a dynamic process involving different channel states.

Clinical Anesthetic Profile

Initial clinical evaluations of etidocaine focused on its performance in various regional anesthetic techniques, such as epidural and brachial plexus blocks. These studies provided valuable data on its onset of action, duration of sensory and motor blockade, and comparative efficacy against other local anesthetics.

Onset and Duration of Action

In vivo animal and human studies demonstrated etidocaine's rapid onset of sensory analgesia and motor blockade, typically within 3-5 minutes, which is comparable to lidocaine.[5] However, its duration of action is significantly longer.

| Anesthetic Technique | Onset of Action | Duration of Sensory Analgesia | Reference |

| Peridural Route | 3-5 minutes | 1.5 to 2 times longer than lidocaine | [5] |

| Peripheral Nerve Block (e.g., Brachial Plexus) | Rapid | Often in excess of 9 hours | [5] |

| Epidural Block (1% Etidocaine with Adrenaline) | More rapid than bupivacaine (B1668057) 0.5% | Similar to bupivacaine 0.5% | [6] |

Sensory and Motor Blockade

A notable characteristic of etidocaine is its profound motor blockade, which often accompanies its sensory anesthesia.[6][7] This feature can be advantageous for surgical procedures requiring muscle relaxation but less so for situations where motor function needs to be preserved.

| Anesthetic | Motor Blockade Characteristics | Sensory Blockade Characteristics | Reference |

| Etidocaine (1.5% Epidural) | More frequent and intense than bupivacaine. Can outlast sensory blockade. | Long duration. | [6][7] |

| Bupivacaine (0.5% Epidural) | Less frequent and intense motor paralysis compared to etidocaine. | Long duration. | [6][7] |

Pharmacokinetics

The pharmacokinetic profile of etidocaine, including its absorption, distribution, metabolism, and elimination, was a key area of early investigation. These parameters help in understanding the drug's duration of action and potential for systemic toxicity.

| Pharmacokinetic Parameter | Value | Species/Context | Reference |

| Protein Binding | ~94% | Human Plasma | [3] |

| Elimination Half-life | 2.6 hours | Adults (intravenous) | [8] |

| Elimination Half-life | 6.42 hours | Neonates | [8] |

| Volume of Distribution | 1.52 L/kg | Adult Sheep | [9] |

| Volume of Distribution | 4.64 L/kg | Newborn Sheep | [9] |

| Total Body Clearance | 30.3 ml/min/kg | Adult Sheep | [9] |

| Total Body Clearance | 87.4 ml/min/kg | Newborn Sheep | [9] |

Experimental Protocols

The following sections detail the methodologies employed in the initial investigational studies of etidocaine.

In Vitro: Whole-Cell Voltage Clamp

The whole-cell voltage clamp technique is fundamental for studying the effects of drugs on ion channels in isolated cells.[10]

Objective: To measure the effect of etidocaine on voltage-gated sodium currents.

Methodology:

-

Cell Preparation: Isolate single neurons (e.g., from dorsal root ganglia) or use cell lines expressing specific sodium channel subtypes.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ. Fill the pipette with an internal solution typically containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage Protocol: Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -100 mV). Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit sodium currents.

-

Drug Application: Perfuse the external solution containing varying concentrations of etidocaine over the cell. The external solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3 with NaOH.

-

Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze the data to determine the IC50 for tonic and use-dependent block.

In Vivo: Rat Sciatic Nerve Block Model

This in vivo model is used to assess the sensory and motor blocking properties of local anesthetics.[1]

Objective: To determine the onset and duration of sensory and motor blockade produced by etidocaine.

Methodology:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (200-250 g) with an appropriate anesthetic (e.g., isoflurane).

-

Nerve Localization: Identify the sciatic notch. Use a nerve stimulator set to 0.2 mA and 1 Hz to elicit a motor response (e.g., paw twitch) to confirm accurate needle placement near the sciatic nerve.

-

Injection: Inject a specified volume (e.g., 0.2 mL) of the etidocaine solution (at the desired concentration) perineurally.

-

Motor Blockade Assessment: At regular intervals (e.g., every 5-10 minutes), assess motor function. This can be done using a grip strength dynamometer or by observing the animal's ability to splay its hind paw toes (toe spreading reflex).[1][4]

-

Sensory Blockade Assessment: At the same intervals, assess sensory function. A common method is the hot plate test or the tail-flick test, where the latency to withdraw the paw from a thermal stimulus is measured.[1] Another method is the pinprick test, observing the withdrawal reflex.[4]

-

Data Analysis: Plot the degree of motor and sensory block over time to determine the onset of action (time to maximum block) and the duration of action (time to return to baseline).

Assessment of Sensory and Motor Blockade in Humans

Clinical studies in humans are essential to determine the clinical efficacy and safety of a local anesthetic.

Objective: To evaluate the characteristics of sensory and motor blockade after epidural or peripheral nerve block with etidocaine in human subjects.

Methodology:

-

Patient Recruitment and Blinding: Recruit consenting adult patients scheduled for a surgical procedure amenable to regional anesthesia. Employ a double-blind, randomized study design where neither the patient nor the assessor knows which local anesthetic is being administered.

-

Block Administration: Perform the regional anesthetic technique (e.g., epidural, brachial plexus block) using a standardized procedure.

-

Sensory Blockade Assessment:

-

Motor Blockade Assessment:

-

Modified Bromage Scale: A common qualitative scale for assessing motor block in the lower extremities following epidural anesthesia.

-

0 = No motor block

-

1 = Inability to raise extended leg

-

2 = Inability to flex knee

-

3 = Inability to flex ankle

-

-

Dynamometry: Use a dynamometer to quantitatively measure muscle strength in specific muscle groups (e.g., handgrip strength after brachial plexus block).[13]

-

-

Data Collection: Record the time to onset of sensory and motor blockade, the maximum extent of the block, and the time to regression of the block.

Conclusion

The initial investigational studies of etidocaine successfully characterized it as a potent, long-acting amide local anesthetic with a rapid onset of action. These early in vitro and in vivo studies, employing methodologies such as whole-cell voltage clamp and animal nerve block models, provided a solid foundation for its clinical use. The quantitative data on its potency, anesthetic profile, and pharmacokinetics have guided its application in various regional anesthetic techniques for several decades. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of local anesthesia, facilitating a deeper understanding of the foundational science behind this important drug.

References

- 1. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation of Rat Sciatic Nerve for Ex Vivo Neurophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. researchgate.net [researchgate.net]

- 5. Duranest (Etidocaine HCl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. Comparative study with etidocaine and bupivacaine in epidural block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of etidocaine in extradural block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and metabolism of the anilide local anaesthetics in neonates. 11 Etidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of etidocaine in fetal and neonatal lambs and adult sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. Anaesthesia and Pain Management : Assessment of sensory block [rch.org.au]

- 12. e-safe-anaesthesia.org [e-safe-anaesthesia.org]

- 13. [Peridural anesthesia with etidocaine. Clinical studies on the effect of vasoconstrictors on sensory and motor blockade] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Etidocaine Solution Preparation in Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etidocaine (B1208345) is a long-acting, amino-amide local anesthetic known for its rapid onset of action.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the propagation of action potentials.[2] Due to its high lipid solubility and protein-binding capacity, etidocaine is more potent than lidocaine.[3] In vitro studies are crucial for elucidating its specific mechanisms, potency, and potential cytotoxicity. Proper preparation of etidocaine solutions is a critical first step to ensure the accuracy and reproducibility of these experimental results.

These application notes provide detailed protocols for the preparation, storage, and application of etidocaine hydrochloride solutions for various in vitro assays, including cell culture-based neurotoxicity studies and electrophysiological recordings.

Data Presentation: Physicochemical and Solubility Data

A summary of the key quantitative data for etidocaine and its hydrochloride salt is presented below.

Table 1: Physicochemical Properties of Etidocaine and Etidocaine Hydrochloride

| Property | Value | Source(s) |

| Compound Name | Etidocaine Hydrochloride | [4] |

| CAS Number | 36637-19-1 | [4] |

| Molecular Formula | C₁₇H₂₉ClN₂O | [4] |

| Molecular Weight | 312.88 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| pKa | 7.74 |

Table 2: Solubility and Recommended Concentrations

| Parameter | Value | Notes | Source(s) |

| Solubility in DMSO | ≥ 50 mg/mL (~160 mM) | Sonication may be required for complete dissolution. | [5] |

| Solubility in Water | Soluble | A 1 mg/mL solution can be prepared. | [6] |

| Recommended Stock Conc. (DMSO) | 10-100 mM | Prepare in high-quality, sterile DMSO. | [4] |

| Recommended Stock Conc. (Aqueous) | 1-10 mM (in sterile water or PBS) | Prepare fresh; precipitation may occur at low temperatures. | [6] |

| Final DMSO Conc. in Media | ≤ 0.5% (v/v) | For sensitive or primary cells, ≤ 0.1% is recommended. | |

| In Vitro Neurotoxicity Conc. Range | 100 µM - 24 mM | Highly cell-type and exposure-time dependent. | [4] |

| Electrophysiology (IC₅₀) | ~1 µM (Inactivated State Block) | For voltage-gated sodium channels (Nav1.2). |

Table 3: Stability and Storage of Etidocaine Hydrochloride Stock Solutions

| Storage Temperature | Recommended Duration | Container Type | Additional Notes | Source(s) |

| Room Temperature | Hours to a few days | Amber glass/plastic | Prone to faster degradation; not recommended for long-term storage. | [6] |

| 2-8°C (Refrigerated) | Up to 2 weeks | Amber glass/plastic | Monitor for precipitation, especially at higher concentrations. | [6] |